Parishin E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Parishin E 有多种科学研究应用,包括:

化学: 用作评价天麻提取物质量的指标.

生物学: 表现出抗氧化特性,并通过调节 Sir2/Uth1/TOR 信号通路延长酵母菌寿命.

医学: 由于其神经保护特性,具有用于治疗神经系统疾病的潜力.

工业: 用于中药制剂的质量保证.

作用机制

Parishin E 通过调节 Sir2/Uth1/TOR 信号通路发挥作用 。 它增加了沉默信息调节因子 2 基因和超氧化物歧化酶活性的表达,同时降低了活性氧物种和丙二醛的水平 。 这种调节导致在氧化应激条件下细胞存活率增加 .

类似化合物:

- Parishin A

- Parishin B

- Parishin C

- 天麻素

比较: This compound 由于其特定的结构和所含天麻素单元的数量而独一无二 。 虽然 Parishin A 有三个天麻素单元,而 this compound 的数量较少,这使得它在化学组成和生物活性方面有所不同 .

准备方法

化学反应分析

反应类型: Parishin E 会发生各种化学反应,包括氧化、还原和取代 .

常用试剂和条件: 这些反应中常用的试剂包括甲酸、乙腈和其他溶剂 。 这些条件通常涉及特定的 pH 值,以防止 this compound 转化为其他化合物 .

主要形成的产物: This compound 反应形成的主要产物包括天麻素、4-羟基苄醇和柠檬酸 .

相似化合物的比较

- Parishin A

- Parishin B

- Parishin C

- Gastrodin

Comparison: Parishin E is unique due to its specific structure and the number of gastrodin moieties it contains . While Parishin A has three gastrodin moieties, this compound has fewer, making it distinct in its chemical composition and biological activities .

This compound stands out for its potential antioxidant properties and its role in extending the lifespan of yeast, which is not as prominently observed in other similar compounds .

生物活性

Parishin E is a phenolic glucoside derived from Gastrodia elata , a traditional herb in Chinese medicine known for its various health benefits. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Structure and Derivatives

This compound is one of several derivatives of parishin compounds, which include parishin A, B, C, and D. These compounds are characterized by their unique chemical structures and bioactive properties. The identification of this compound was confirmed through high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS), establishing its significance in pharmacological studies .

Research indicates that this compound exhibits several biological activities primarily through its antioxidant properties and effects on cellular signaling pathways:

- Oxidative Stress Resistance : this compound has been shown to enhance the resistance of yeast cells to oxidative stress by increasing the activity of superoxide dismutase (SOD) and decreasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA). This suggests a protective role against oxidative damage, which is crucial for cellular longevity .

- Regulation of Aging Pathways : Studies indicate that this compound influences the Sir2/Uth1/TOR signaling pathway, which is associated with aging and lifespan extension in yeast models. By modulating gene expression related to these pathways, this compound may exert anti-aging effects .

Antioxidant Activity

This compound displays significant antioxidant activity, contributing to its protective effects against cellular damage. The compound's ability to scavenge free radicals has been quantitatively assessed through various assays, demonstrating its potential as a natural antioxidant agent.

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been implicated in anti-inflammatory responses. Research has shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Yeast Model Study : A study utilizing K6001 yeast demonstrated that treatment with this compound significantly extended replicative lifespan under oxidative stress conditions. The results indicated increased survival rates and enhanced SOD activity in treated groups compared to controls .

- Cardiac Aging Study : Another study focused on naturally aged mice revealed that Parishin treatment alleviated cardiac aging by improving cardiac function and reducing oxidative stress markers. This highlights its potential therapeutic application in age-related cardiovascular diseases .

- Comparative Analysis : A comparative study of various parishin derivatives found that this compound had a distinct profile of bioactive compounds with notable antioxidant activity, further supporting its relevance in health applications .

Summary Table of Biological Activities

属性

IUPAC Name |

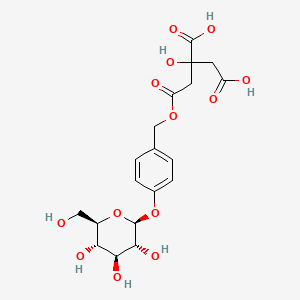

2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIUTKHLNZBMEG-HUNOYVTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。